molecular formula C16H13ClN2O2S B2882633 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide CAS No. 866018-57-7

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide

Cat. No.: B2882633
CAS No.: 866018-57-7
M. Wt: 332.8
InChI Key: WBLLFEUZKJOYFP-UHFFFAOYSA-N
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Description

The compound N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a furan-2-carboxamide moiety at position 3. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-14(9-18-15(20)13-3-2-8-21-13)22-16(19-10)11-4-6-12(17)7-5-11/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLLFEUZKJOYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, enzyme inhibitory activities, and potential therapeutic applications.

  • Molecular Formula: C18H17ClN2OS
  • Molecular Weight: 372.87 g/mol
  • CAS Number: 865658-31-7
  • Density: 1.282 ± 0.06 g/cm³ (predicted)
  • pKa: 13.58 ± 0.46 (predicted)

1. Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, derivatives with thiazole rings have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak
Compound DStaphylococcus aureusModerate

2. Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it shows promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TypeIC50 (µM)
This compoundAChE6.28 ± 0.003
Compound EUrease1.13 ± 0.003
Compound FAChE21.25 ± 0.15 (Thiourea)

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%. The lower the IC50 value, the more potent the inhibitor.

3. Docking Studies

Molecular docking studies reveal that this compound interacts favorably with target proteins involved in disease processes. These studies elucidate the binding modes and affinities of the compound to various biological targets, providing insights into its mechanism of action .

Case Studies and Research Findings

A study conducted on a series of thiazole derivatives found that those with a chlorophenyl substituent exhibited enhanced antibacterial properties compared to their non-substituted counterparts . Another research highlighted the compound's potential in treating neurodegenerative diseases due to its AChE inhibitory activity, which is crucial for managing conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Comparisons

Core Thiazole Derivatives
  • Compound 4da () : N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide
    • Structural similarity: Shares the 2-(4-chlorophenyl)-1,3-thiazole core but replaces the methyl group at position 4 with a hydroxyl group and substitutes the furanamide with benzamide.
    • Impact: The hydroxyl group may reduce metabolic stability compared to the methyl group in the target compound. Benzamide offers stronger π-π stacking but lower solubility than furanamide .
  • Compound 3 (): Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate Structural divergence: Features a thiazolidinone ring instead of a thiazole, introducing a ketone and a conjugated double bond. Impact: The thiazolidinone core is associated with anti-Toxoplasma gondii activity, suggesting divergent biological targets compared to thiazole-based compounds .
Furanamide-Containing Analogs
  • 618402-89-4 () : 5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
    • Comparison: Shares the furan-2-carboxamide group but lacks the thiazole core. The 4-methoxyphenethyl chain may enhance blood-brain barrier penetration.
    • Significance: Highlights the role of the thiazole ring in conferring rigidity and electronic effects absent in purely furan-based structures .

Physical and Analytical Properties

Property Target Compound Compound 4da () Compound 3 ()
Solubility Moderate (furanamide enhances) Low (hydroxyl + benzamide) Low (thiazolidinone + ester)
Melting Point Not reported 180–182°C (amorphous solid) 165–167°C
Characterization IR, NMR, HR-MS (inferred) IR, NMR, HR-MS IR, NMR
  • The target compound’s furanamide likely results in distinct IR carbonyl stretches (~1650 cm⁻¹) and NMR signals (δ 7.5–8.0 ppm for furan protons), differentiating it from benzamide or morpholine derivatives .

Advantages and Limitations

  • Advantages :
    • High-yield synthesis (90–95% if Hantzsch-based) compared to thiourea routes (80–85%) .
    • Balanced lipophilicity (4-chlorophenyl + methyl) and solubility (furanamide) for drug-like properties.
  • Limitations: Lack of direct biological data for the target compound; inferences are based on structural analogs. Potential instability of the furan ring under acidic conditions compared to benzene derivatives .

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